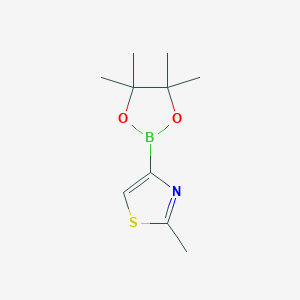
2,8-dichloro-7H-purine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dichloro-7H-purine hydrochloride is a chemical compound with the molecular formula C5H2Cl2N4·HCl. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of two chlorine atoms at the 2 and 8 positions of the purine ring and an additional hydrochloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dichloro-7H-purine hydrochloride typically involves the chlorination of purine derivatives. One common method is the reaction of purine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the chlorination at the 2 and 8 positions of the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The final product is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dichloro-7H-purine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 8 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form purine N-oxides or reduction to form dihydropurines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-8-chloropurine or 2,8-diaminopurine can be formed.
Oxidation Products: Purine N-oxides are typical products.
Reduction Products: Dihydropurines are formed upon reduction.
Aplicaciones Científicas De Investigación
2,8-Dichloro-7H-purine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as antiviral and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,8-dichloro-7H-purine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s ability to bind to active sites, leading to inhibition or modulation of enzymatic activity. The compound can also interfere with nucleic acid synthesis and function, contributing to its potential antiviral and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropurine: Another chlorinated purine derivative with chlorine atoms at the 2 and 6 positions.
6-Chloropurine: A simpler chlorinated purine with a single chlorine atom at the 6 position.
2-Chloroadenine: A chlorinated adenine derivative with a chlorine atom at the 2 position.
Uniqueness
2,8-Dichloro-7H-purine hydrochloride is unique due to the specific positioning of chlorine atoms at the 2 and 8 positions, which influences its reactivity and binding properties. This distinct structure allows for unique interactions with biological targets and makes it a valuable compound in various research applications.
Propiedades
Número CAS |
2411284-39-2 |
|---|---|
Fórmula molecular |
C5H3Cl3N4 |
Peso molecular |
225.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



